molecular formula C15H14Cl2N2O4S B3747780 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B3747780
M. Wt: 389.3 g/mol
InChI Key: CCRYXPKYXZAGCD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, cyclopropylsulfamoyl, and furan-2-ylmethyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring.

    Sulfamoylation: Attachment of the cyclopropylsulfamoyl group to the 5 position.

    Amidation: Formation of the benzamide structure by reacting with furan-2-ylmethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfobenzoic Acid: Shares the dichloro and sulfamoyl groups but lacks the cyclopropyl and furan-2-ylmethyl groups.

    2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid: Contains similar functional groups but differs in the specific arrangement and presence of the cyclopropyl group.

Uniqueness

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c16-12-7-13(17)14(24(21,22)19-9-3-4-9)6-11(12)15(20)18-8-10-2-1-5-23-10/h1-2,5-7,9,19H,3-4,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRYXPKYXZAGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=CO3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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